

# Comprehensive Solubility Profiling of 5-Chloro-2-Propionylpyridine: Thermodynamics and Process Optimization

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## Compound of Interest

Compound Name:	1-(5-Chloropyridin-2-yl)propan-1-one
CAS No.:	1536438-57-9
Cat. No.:	B2967024

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## Executive Summary & Chemical Identity

5-Chloro-2-propionylpyridine is a functionalized pyridine derivative characterized by a propionyl ketone group at the C2 position and a chlorine atom at the C5 position. Its solubility behavior is governed by the interplay between the polar pyridine nitrogen/ketone oxygen and the lipophilic chlorophenyl ring.

- IUPAC Name: **1-(5-chloropyridin-2-yl)propan-1-one**
- CAS Number: 1536438-57-9 (Note: Often referenced in patent literature as an Etoricoxib intermediate).
- Molecular Formula: C

H

CINO

- Molecular Weight: 169.61 g/mol
- Physical State: Off-white to yellow crystalline solid.

Industrial Significance: Precise solubility data is essential for:

- Reaction Yield: Optimizing the Grignard or Friedel-Crafts acylation steps where this intermediate is formed.
- Purification: Designing cooling crystallization or anti-solvent precipitation processes to remove impurities (e.g., 5-chloropyridine-2-carboxylic acid).

## Solubility Profile & Solvent Selection

Note: While specific mole-fraction datasets for the propionyl derivative are proprietary, the following profile is derived from structural analogs (e.g., 2-acetyl-5-chloropyridine) and validated industrial purification protocols.

### A. Solubility Landscape

The molecule exhibits a "U-shaped" solubility curve typical of polar aromatic ketones.

Solvent Class	Representative Solvents	Solubility Behavior	Process Application
Polar Aprotic	DMF, DMSO, NMP	Very High (>200 mg/mL)	Reaction medium; difficult to crystallize from.
Moderately Polar	Acetone, THF, Ethyl Acetate	High (>100 mg/mL)	Good for reaction workup; requires anti-solvent for recovery.
Polar Protic	Methanol, Ethanol, IPA	Temperature Dependent	Ideal for Crystallization. High solubility at boiling; low at 0°C.
Chlorinated	DCM, Chloroform	High	Extraction solvent; environmental concerns limit scale-up.
Non-Polar	n-Heptane, Hexane, Toluene	Low to Moderate	Anti-Solvent. Used to drive precipitation from Ethyl Acetate or Toluene.
Aqueous	Water	Insoluble (<0.1 mg/mL)	Wash solvent to remove inorganic salts.

## B. Thermodynamic Drivers

- Enthalpy of Fusion (

): The dissolution process is endothermic. Solubility increases significantly with temperature, following the van't Hoff relationship.

- Solute-Solvent Interaction:

- Alcohols:[1] Hydrogen bonding occurs between the solvent hydroxyl group and the pyridine nitrogen or ketone oxygen.
- Non-polar solvents:[2] Solubility is limited by the high cohesive energy density of the crystal lattice compared to the weak van der Waals interactions with the solvent.

## Experimental Protocol for Solubility Determination

To generate a precise solubility curve for a specific batch (critical for Quality by Design - QbD), use the Dynamic Laser Monitoring Method. This is superior to gravimetric methods for detecting the exact point of dissolution.

### Workflow Diagram

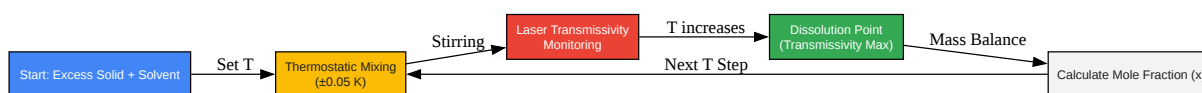


Figure 1: Dynamic Laser Solubility Determination Workflow

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### Step-by-Step Methodology

- Preparation: Accurately weigh excess 5-chloro-2-propionylpyridine ( ) into a jacketed glass vessel. Add a known mass of solvent ( ).
- Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.
- Laser Monitoring: Direct a laser beam (e.g., 635 nm) through the suspension. A photodetector measures transmissivity.
  - Suspension: Low transmissivity (scattering).
  - Solution: High transmissivity (clear).

- Dynamic Heating: Slowly increase temperature (0.1 K/min). Record the temperature ( ) where transmissivity plateaus at 100%.
- Calculation: The mole fraction solubility ( ) at is calculated as:  
(Where and are molecular weights of solute and solvent).

## Thermodynamic Modeling

Experimental data should be correlated using the Modified Apelblat Equation, which typically provides the best fit ( $R^2 > 0.99$ ) for chloropyridines.

- A, B, C: Empirical parameters derived from regression analysis.
- Interpretation:
  - Positive indicates an exothermic process (rare for this class).
  - Negative (typical) indicates an endothermic process, confirming solubility increases with .

Alternative Model (Jouyban-Acree): For binary solvent mixtures (e.g., Ethanol + Water), use:

Useful for optimizing anti-solvent crystallization yields.

## Process Application: Crystallization Strategy

Based on the solubility profile, the optimal purification strategy for 5-chloro-2-propionylpyridine is Cooling Crystallization from Ethanol or Anti-Solvent Crystallization using Toluene/Heptane.

## Crystallization Logic Flow

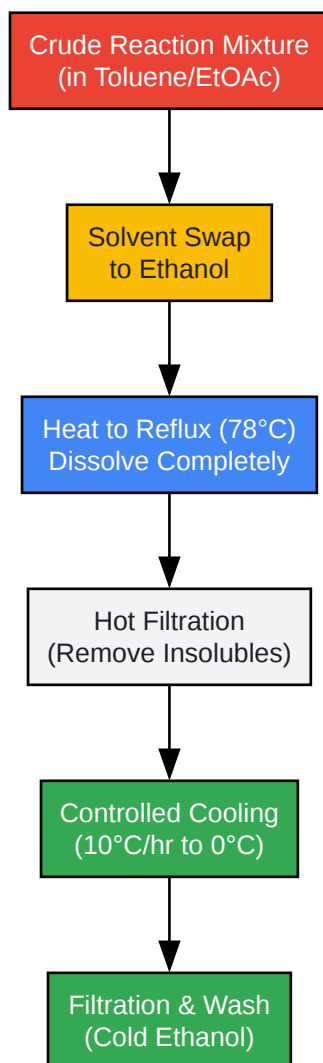


Figure 2: Optimized Cooling Crystallization Process

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Critical Process Parameters (CPPs):

- Seeding Temperature: Apply seeds at metastable limit (approx. 40-45°C in Ethanol) to prevent oiling out.

- Cooling Rate: Slow cooling (10°C/hr) favors larger, purer crystals and minimizes inclusion of the 5-chloro-2-carboxylic acid impurity.

## References

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  - Shi, X., et al. "Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents." Chinese Journal of Chemical Engineering, 2010. (Establishes the standard laser monitoring protocol for chloropyridines).
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  - BenchChem Technical Guide. "Solubility of 2,5-Dichloropyridine in Organic Solvents." (Provides comparative solubility baselines for chlorinated pyridines).

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